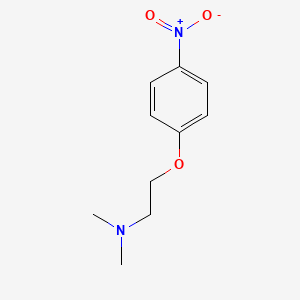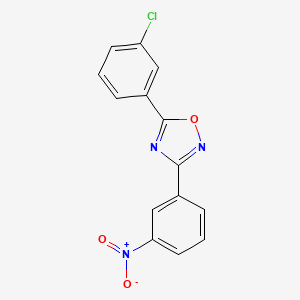
Quinoxalin-2-ylmethanol
Übersicht
Beschreibung
Synthesis Analysis
Quinoxaline derivatives can be synthesized by convenient and simple procedures. For instance, a series of quinoxaline derivatives were efficiently synthesized using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature .Molecular Structure Analysis
The molecular formula of Quinoxalin-2-ylmethanol is C9H8N2O, and its molecular weight is 160.18 g/mol .Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized using various methods. The most significant method includes the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts .Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Effects
Quinoxalin-2-ylmethanol, a derivative of quinoxaline, exhibits a range of biological activities. Quinoxalines are significant in pharmacology, showing effects such as antifungal, antibacterial, antiviral, and antimicrobial properties. Their therapeutic applications include treatments for cancer, AIDS, plant viruses, and schizophrenia. The versatility of quinoxalines, including their potential in addressing infectious diseases, has led to diverse synthetic routes for their preparation, focusing on green chemistry and cost-effectiveness (Khatoon & Abdulmalek, 2021).
Synthesis and Characterization
In the context of synthesis, quinoxalines like Quinoxalin-2-ylmethanol are explored for their unique pharmacological applications. For instance, the synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, a derivative, demonstrate the potential to create novel compounds with significant pharmacological relevance (Faizi et al., 2018).
Neuroprotective Properties
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxaline, has shown neuroprotective properties against cerebral ischemia. It acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered two hours post-ischemia (Sheardown et al., 1990).
Antineoplastic Applications
Quinoxaline derivatives have been reported as antineoplastic agents against various human cancer cell lines. The synthesis of quinoxalinyl-hydrazones, particularly compound PJOV56, demonstrated a dose-dependent effect against HCT-116 cells, inducing autophagy and apoptosis. This illustrates the potential of quinoxaline derivatives in cancer therapy (Maranhão et al., 2019).
Fluorescent Applications
Quinoxalines have potential applications as drugs or fluorophores. For example, a newly synthesized quinoxalinylium derivative exhibited fluorescence, emitting at 580 nm upon excitation at 470 nm. This showcases the potential use of quinoxalines in fluorescence-based applications (Koner & Ray, 2008).
Metal Complexes and Therapeutic Roles
Metal complexes of functionalized quinoxaline motifs have demonstrated improved biological activities compared to individual derivatives. These complexes have shown diverse therapeutic roles, such as antibacterial, antifungal, antitubercular, and antitumor activities. Their enhanced liposolubility contributes to their improved efficacy (Kayogolo et al., 2022).
Wirkmechanismus
Target of Action
Quinoxalin-2-ylmethanol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known for their diverse biological activities and chemical properties . They undergo direct C3-functionalization via C–H bond activation , which has attracted considerable attention due to its potential in creating compounds with diverse biological activities .
Biochemical Pathways
The direct functionalization of quinoxalin-2-ones, a related compound, has been reported to involve various processes, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These processes could potentially affect various biochemical pathways.
Result of Action
Quinoxaline derivatives are known for their diverse biological activities , suggesting that Quinoxalin-2-ylmethanol could potentially have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the storage temperature for quinoxalin-2-ylmethanol is recommended to be 4°c , suggesting that temperature could potentially influence its stability.
Safety and Hazards
Quinoxalin-2-ylmethanol may be harmful if swallowed or inhaled, and it may cause skin and eye irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Zukünftige Richtungen
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities. The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .
Eigenschaften
IUPAC Name |
quinoxalin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGAOXMPNXQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358622 | |
| Record name | quinoxalin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41242-94-8 | |
| Record name | quinoxalin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoxalin-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)







![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)